molecular formula C13H18F2N2O2 B6613959 tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate CAS No. 1016744-21-0

tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate

Cat. No.: B6613959
CAS No.: 1016744-21-0
M. Wt: 272.29 g/mol
InChI Key: JDUCWWACUUFPNJ-UHFFFAOYSA-N
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Description

tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H18F2N2O2 It is a derivative of carbamate and contains both amino and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluorophenyl ethylamine. The reaction is carried out under controlled conditions, often using a palladium-catalyzed cross-coupling reaction with cesium carbonate as the base in a solvent like 1,4-dioxane . The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

tert-ButylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate include:

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • Phenyl carbamate
  • Methyl carbamate

Uniqueness

The uniqueness of this compound lies in its combination of amino and difluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUCWWACUUFPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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